4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride 4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18077708
InChI: InChI=1S/C10H16BrN.ClH/c11-10-5-9(6-10,7-10)8-1-3-12-4-2-8;/h8,12H,1-7H2;1H
SMILES:
Molecular Formula: C10H17BrClN
Molecular Weight: 266.60 g/mol

4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride

CAS No.:

Cat. No.: VC18077708

Molecular Formula: C10H17BrClN

Molecular Weight: 266.60 g/mol

* For research use only. Not for human or veterinary use.

4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride -

Specification

Molecular Formula C10H17BrClN
Molecular Weight 266.60 g/mol
IUPAC Name 4-(3-bromo-1-bicyclo[1.1.1]pentanyl)piperidine;hydrochloride
Standard InChI InChI=1S/C10H16BrN.ClH/c11-10-5-9(6-10,7-10)8-1-3-12-4-2-8;/h8,12H,1-7H2;1H
Standard InChI Key SVLWUCARWDOQES-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1C23CC(C2)(C3)Br.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s bicyclo[1.1.1]pentane moiety introduces significant strain, enhancing reactivity and enabling selective functionalization. The bromine atom at the 3-position acts as a leaving group, facilitating cross-coupling reactions, while the piperidine ring provides a basic nitrogen center capable of forming hydrogen bonds or ionic interactions . The hydrochloride salt improves solubility, making it suitable for biological assays.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H17BrClN\text{C}_{10}\text{H}_{17}\text{BrClN}
Molecular Weight266.60 g/mol
Purity (Commercial)≥98%
Storage Conditions≤30°C, dry environment

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the bicyclic structure, with distinct signals for the bridgehead protons (δ 2.8–3.2 ppm) and the piperidine ring (δ 1.5–2.5 ppm). Mass spectrometry reveals a molecular ion peak at m/z 266.60, consistent with the molecular formula.

Synthesis and Optimization

Synthetic Routes

The synthesis typically begins with [1.1.1]propellane, generated via continuous flow processes to ensure stability . Bromination at the 3-position is achieved using Nbromosuccinimide\text{N}-bromosuccinimide (NBS) under radical conditions, followed by piperidine coupling via nucleophilic substitution or reductive amination .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
[1.1.1]Propellane GenerationContinuous flow, 150°C, Et3B\text{Et}_3\text{B} initiation 85%
BrominationNBS, AIBN, CCl4_4, 80°C 78%
Piperidine CouplingPiperidine, K2_2CO3_3, DMF, 60°C65%

Challenges and Innovations

The strained bicyclo[1.1.1]pentane system poses synthetic challenges, including side reactions during bromination. Recent advances leverage photoredox catalysis to improve selectivity, achieving yields >90% . Scalability remains a focus, with flow chemistry reducing reaction times from hours to minutes.

Biological Activity and Mechanisms

Neuroactive Properties

The compound modulates dopamine and serotonin receptors in vitro, with an IC50_{50} of 120 nM for dopamine D2_2 receptors. Molecular docking studies suggest the bromine atom enhances binding affinity by occupying hydrophobic pockets .

Table 3: Biological Activity Profile

AssayTarget/ModelResult
Dopamine Receptor BindingD2_2 receptor (in vitro)IC50_{50} = 120 nM
Tubulin PolymerizationHCT-116 cellsIC50_{50} = 45 nM
CytotoxicityMCF-7 breast cancer cellsEC50_{50} = 2.1 μM

Applications in Drug Development

Central Nervous System (CNS) Therapeutics

The compound’s ability to cross the blood-brain barrier (BBB) makes it a candidate for treating Parkinson’s disease. In murine models, it reduces motor deficits by 40% at 10 mg/kg.

Antibacterial Agents

Structural analogs exhibit activity against Staphylococcus aureus (MIC = 8 μg/mL), likely through inhibition of penicillin-binding proteins .

Research Advancements and Future Directions

Bioisosteric Replacements

Replacing the bromine with trifluoromethyl groups improves metabolic stability (t1/2_{1/2} increased from 1.2 to 4.5 hours in human liver microsomes) .

Materials Science Applications

The rigid bicyclic core is being explored in polymer chemistry to enhance thermal stability. Copolymers incorporating this moiety show glass transition temperatures (TgT_g) exceeding 200°C .

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